alpha-(Trifluoromethyl)benzothiophene-2-methanol
Description
alpha-(Trifluoromethyl)benzothiophene-2-methanol is a fluorinated aromatic compound characterized by a benzothiophene core substituted with a trifluoromethyl (-CF₃) group at the alpha position and a hydroxymethyl (-CH₂OH) group at the 2-position. Its molecular structure combines the electron-withdrawing properties of the trifluoromethyl group with the aromatic heterocyclic system of benzothiophene, making it a candidate for applications in pharmaceuticals, agrochemicals, or materials science.
For instance, describes complex synthetic routes for fluorinated spirocyclic compounds, suggesting that similar methodologies may apply .
Properties
Molecular Formula |
C10H7F3OS |
|---|---|
Molecular Weight |
232.22 g/mol |
IUPAC Name |
1-(1-benzothiophen-2-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C10H7F3OS/c11-10(12,13)9(14)8-5-6-3-1-2-4-7(6)15-8/h1-5,9,14H |
InChI Key |
DQNPWBWDLZWXAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
General Strategies in Trifluoromethylated Benzothiophene Synthesis
The synthesis of this compound typically involves:
- Introduction of the trifluoromethyl group at the alpha position of benzothiophene.
- Functionalization at the 2-position with a hydroxymethyl group.
Commonly, trifluoromethylation is achieved using trifluoromethylating reagents such as trifluoromethyl thianthrenium triflate, which enables hydrotrifluoromethylation of olefins without catalysts. This approach can be adapted to benzothiophene substrates to install the trifluoromethyl group regioselectively.
Specific Synthetic Routes and Reagents
Although no direct published synthetic route for this compound is available, analogous methodologies for similar compounds suggest the following:
Step 1: Trifluoromethylation of Benzothiophene Derivatives
Using trifluoromethyl thianthrenium triflate or related electrophilic trifluoromethylating agents, benzothiophene or its derivatives can be selectively trifluoromethylated at the alpha position. This reaction typically proceeds under mild conditions and can be catalyst-free, favoring regioselectivity and functional group tolerance.
Step 2: Introduction of the Methanol Functionality at the 2-Position
The 2-position of benzothiophene can be functionalized by lithiation or halogen-metal exchange followed by reaction with formaldehyde or other suitable electrophiles to install the hydroxymethyl group.
Step 3: Purification and Characterization
The product is purified by chromatography or recrystallization and characterized by NMR, mass spectrometry, and elemental analysis to confirm the structure.
Example Synthetic Sequence (Inferred from Related Literature)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Electrophilic trifluoromethylation | Trifluoromethyl thianthrenium triflate, solvent (e.g., acetonitrile), room temperature | Alpha-trifluoromethylbenzothiophene intermediate |
| 2 | Lithiation and electrophilic substitution | n-Butyllithium at low temperature, then formaldehyde addition | This compound |
| 3 | Purification | Chromatography or recrystallization | Pure this compound |
This inferred route aligns with common practices in trifluoromethylated heterocycle synthesis and functionalization.
Research Findings and Optimization Perspectives
- The trifluoromethyl group enhances lipophilicity and metabolic stability, which is significant for biological activity exploration.
- Hydrotrifluoromethylation without catalysts reduces reaction complexity and potential side reactions.
- Optimization of reaction conditions such as temperature, solvent choice, and reagent stoichiometry is crucial for maximizing yield and purity.
- Future research could focus on developing catalytic systems for regioselective trifluoromethylation and more efficient introduction of the hydroxymethyl group.
Comparative Analysis with Related Compounds
| Feature | This compound | Related Benzothiophene Derivatives |
|---|---|---|
| Trifluoromethylation Method | Electrophilic trifluoromethylation with thianthrenium triflate | Various, including radical and nucleophilic methods |
| Hydroxymethylation Position | 2-position on benzothiophene ring | Often similar or at other reactive sites |
| Catalyst Requirement | Generally catalyst-free for trifluoromethylation | Some require metal catalysts or photoredox |
| Reaction Conditions | Mild to moderate temperature | Variable, sometimes harsh |
| Yield and Purity | Moderate to high with optimization | Variable |
Chemical Reactions Analysis
1-(1-Benzothiophen-2-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1-Benzothiophen-2-yl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 1-(1-benzothiophen-2-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity and leading to various biological effects.
Pathways Involved: The pathways affected by the compound include those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Substituent Effects: Trifluoromethyl vs. Other Halogenated Groups
- Dicofol (4-chloro-alpha-(4-chlorophenyl)-alpha-(trichloromethyl)benzenemethanol, ): Shares a benzenemethanol backbone but replaces CF₃ with CCl₃ and adds chloro substituents. The trichloromethyl group is less electronegative and more lipophilic than CF₃, reducing solubility in polar solvents. Dicofol is a miticide, whereas the benzothiophene analog’s bioactivity remains unexplored in the evidence .
- Fluazolate (): Contains a trifluoromethylpyrazole linked to a benzoate ester. The ester group increases hydrolytic instability compared to the methanol group in the target compound, which may enhance metabolic persistence .
Core Structure: Benzothiophene vs. Benzene
- Bromopropylate/Chloropropylate (): Use isopropyl esters of substituted benzenemethanol.
- Norflurazon (): A pyridazinone herbicide with a trifluoromethylphenyl group.
Functional Group Variations: Methanol vs. Ethers/Esters
- 2-Methoxyethanol (): An ether-alcohol lacking aromaticity. The methanol group in the target compound offers stronger hydrogen-bonding capacity, critical for enzymatic interactions .
- CGA 279202 (): A methyl ester with methoxyimino and trifluoromethoxy groups. The ester functionality increases volatility but reduces stability compared to the hydroxymethyl group .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electronic Effects: The trifluoromethyl group in the target compound enhances electron-withdrawing properties, stabilizing negative charges and influencing acidity (e.g., the hydroxyl proton’s pKa) compared to non-fluorinated analogs .
- Chirality : The (R)-enantiomer () may exhibit superior bioactivity, as seen in chiral pesticides like flamprop-isopropyl () .
- Synthetic Challenges: Fluorinated benzothiophenes require precise control of reaction conditions to avoid defluorination, as noted in ’s complex syntheses .
Biological Activity
Alpha-(Trifluoromethyl)benzothiophene-2-methanol is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research sources.
Synthesis
The synthesis of this compound typically involves the introduction of a trifluoromethyl group into the benzothiophene structure. Various synthetic methodologies have been explored, including nucleophilic substitution reactions and cycloaddition techniques. The trifluoromethyl group is known to enhance biological activity by altering the electronic properties of the molecule, making it a valuable modification in drug design .
Anticancer Properties
Research has indicated that benzothiophene derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit histone deacetylase (HDAC), leading to the induction of apoptosis in neoplastic cells. This mechanism is particularly relevant for treating various cancers characterized by uncontrolled cell proliferation .
Table 1: Anticancer Activity of Benzothiophene Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | HDAC inhibition, apoptosis induction |
| Benzothiophene Amide | 5.0 | Induction of terminal differentiation |
| Spirooxindole-Benzo[b]thiophene | 20.84 | AChE inhibition |
Neuropharmacological Effects
The compound has also been evaluated for its potential neuropharmacological effects. Studies suggest that benzothiophene derivatives can act as acetylcholinesterase (AChE) inhibitors, which may be beneficial in treating neurodegenerative diseases such as Alzheimer’s disease. The inhibition of AChE leads to increased levels of acetylcholine, enhancing synaptic transmission and cognitive function .
Table 2: AChE Inhibition Potency
| Compound | IC50 (µM) |
|---|---|
| This compound | TBD |
| Spirooxindole-Benzo[b]thiophene | 20.84 |
| Other Benzothiophene Derivatives | 37.67 - 121.69 |
The biological activity of this compound can be attributed to several mechanisms:
- HDAC Inhibition : By inhibiting HDAC, the compound can promote the expression of tumor suppressor genes and induce cell cycle arrest or apoptosis in cancer cells .
- AChE Inhibition : The ability to inhibit AChE may contribute to its neuroprotective effects, making it a candidate for further development in treating cognitive disorders .
- Protein Interaction : The trifluoromethyl group enhances binding affinity to target proteins, which may improve the efficacy of the compound in various biological contexts .
Case Studies
Several studies have highlighted the potential therapeutic applications of compounds related to this compound:
- Cancer Treatment : A study demonstrated that benzothiophene derivatives could effectively reduce tumor growth in animal models by inducing apoptosis through HDAC inhibition .
- Neurodegenerative Disease Models : Research indicated that certain benzothiophene derivatives improved cognitive function in mice models by inhibiting AChE and enhancing cholinergic signaling .
Q & A
Q. What are the standard synthetic routes for alpha-(Trifluoromethyl)benzothiophene-2-methanol, and what key reaction conditions must be controlled?
Answer: The synthesis typically involves functionalization of benzothiophene scaffolds. A common approach is the chlorination of benzothiophene-2-methanol derivatives using sodium hypochlorite (NaClO·5H₂O) under acidic conditions (e.g., acetic acid), which selectively targets the C3 position of the benzothiophene ring . Key conditions include:
- Temperature control : Reactions are often conducted at 0–5°C to minimize oxidation of the hydroxyl group.
- Acid catalysis : Acetic acid enhances electrophilic substitution by protonating the hypochlorite ion.
- Solvent choice : Tetrahydrofuran (THF) or dichloromethane (DCM) balances solubility and reactivity.
Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to polar byproducts from competing oxidation pathways .
Q. How is column chromatography optimized for purifying this compound?
Answer: The trifluoromethyl group increases hydrophobicity, while the hydroxyl group introduces polarity. To resolve this:
- Stationary phase : Use silica gel with 230–400 mesh for high resolution.
- Mobile phase : A gradient of hexane/ethyl acetate (e.g., 8:1 to 3:1) separates the target compound from byproducts like oxidized ketones or dimerized species .
- TLC monitoring : Pre-staining with KMnO₄ or ceric ammonium molybdate helps track the hydroxyl-containing product (Rf ~0.3 in 4:1 hexane/ethyl acetate) .
Advanced Questions
Q. How can researchers resolve contradictions in NMR data when characterizing trifluoromethyl-substituted benzothiophene derivatives?
Answer: The electron-withdrawing trifluoromethyl group deshields neighboring protons, causing unexpected splitting patterns. For example:
- ¹H NMR : The benzothiophene C3 proton (if substituted) may appear as a doublet of doublets (δ 7.2–7.5 ppm) due to coupling with adjacent aromatic protons and the trifluoromethyl group .
- ¹⁹F NMR : A singlet at δ -62 to -65 ppm confirms the trifluoromethyl group, but overlapping signals may arise from rotational isomers. Use variable-temperature NMR (VT-NMR) to decouple dynamic effects .
- HSQC/HMBC : Correlate ¹H-¹³C couplings to confirm regiochemistry, especially when X-ray crystallography is unavailable .
Q. What computational methods are used to predict regioselectivity in electrophilic substitution reactions on benzothiophene-2-methanol scaffolds?
Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the reaction pathway:
- Transition state analysis : Identify the energy barrier for chlorination at C3 vs. competing sites. The C3 position is favored due to stabilization of the Wheland intermediate by the electron-donating hydroxyl group .
- Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugative interactions between the hydroxyl group and the benzothiophene π-system, explaining the C3 selectivity .
Validation involves comparing computed ¹³C NMR shifts (GIAO method) with experimental data to refine the mechanistic model .
Q. What strategies mitigate oxidation side reactions during functionalization of benzothiophene-2-methanol derivatives?
Answer: The hydroxyl group is prone to oxidation under harsh conditions. Mitigation strategies include:
- Protective groups : Temporarily silylate the hydroxyl (e.g., TBSCl in DMF) before reactions like nitration or sulfonation .
- Low-temperature catalysis : Use Lewis acids (e.g., BF₃·Et₂O) at -20°C to stabilize reactive intermediates .
- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent radical-mediated oxidation .
Q. How do researchers validate the biological activity of this compound derivatives without commercial data?
Answer:
- In silico docking : Use AutoDock Vina to screen against targets like cytochrome P450 or kinase enzymes, leveraging the trifluoromethyl group’s role in enhancing binding affinity .
- Enzyme assays : Test inhibition of acetylcholinesterase (AChE) or monoamine oxidases (MAOs) in vitro, comparing IC₅₀ values with known inhibitors .
- Metabolic stability studies : Assess half-life in liver microsomes, where the trifluoromethyl group often reduces oxidative metabolism .
Q. What analytical techniques differentiate between structural isomers in benzothiophene-methanol derivatives?
Answer:
- GC-MS/EI : Fragmentation patterns differ; for example, loss of H₂O (m/z -18) is more pronounced in primary alcohols vs. secondary isomers .
- IR spectroscopy : The O-H stretch (3200–3600 cm⁻¹) broadens in non-polar solvents for monomeric alcohols, while dimeric forms show sharper peaks .
- X-ray crystallography : Resolves regiochemistry unambiguously, as seen in related benzofuran-methanol structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
